molecular formula C23H30N2O2 B283349 N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine

Cat. No. B283349
M. Wt: 366.5 g/mol
InChI Key: QLAOFYGBMRAXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine, also known as BEBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BEBQ is a quinuclidine derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine has been shown to act as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors. Specifically, N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine has been found to enhance the activity of α4β2 and α7 nAChRs, which are the most abundant subtypes of nAChRs in the brain. This enhancement of nAChR activity has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine has been shown to have several biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety, and enhancing the analgesic effects of opioids. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine is that it has a high potency and selectivity for α4β2 and α7 nAChRs, which makes it a useful tool for studying the role of these receptors in the brain. However, one limitation of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine is that it is not very soluble in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine. One area of interest is the potential use of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine and its effects on the brain. Finally, there is potential for the development of new compounds based on the structure of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine that may have even greater potency and selectivity for nAChRs.

Synthesis Methods

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine can be synthesized using a method that involves the reaction of 4-(benzyloxy)-3-ethoxybenzyl chloride with quinuclidin-3-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The resulting product is purified using column chromatography to obtain N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine in its pure form.

Scientific Research Applications

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine has been studied for its potential applications in the field of neuroscience, specifically in the study of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in the functioning of the nervous system and have been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C23H30N2O2/c1-2-26-23-14-19(15-24-21-16-25-12-10-20(21)11-13-25)8-9-22(23)27-17-18-6-4-3-5-7-18/h3-9,14,20-21,24H,2,10-13,15-17H2,1H3

InChI Key

QLAOFYGBMRAXDH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.